Cas no 820212-71-3 (Phenol, 4-(1,1-dimethylethyl)-2,6-bis[[(4-methylphenyl)imino]methyl]-)

Phenol, 4-(1,1-dimethylethyl)-2,6-bis[[(4-methylphenyl)imino]methyl]- structure
820212-71-3 structure
Product Name:Phenol, 4-(1,1-dimethylethyl)-2,6-bis[[(4-methylphenyl)imino]methyl]-
CAS No:820212-71-3
MF:C26H28N2O
MW:384.513326644897
CID:701452
PubChem ID:136229013
Update Time:2025-04-19

Phenol, 4-(1,1-dimethylethyl)-2,6-bis[[(4-methylphenyl)imino]methyl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 4-(1,1-dimethylethyl)-2,6-bis[[(4-methylphenyl)imino]methyl]-
    • 4-tert-butyl-6-[(4-methylanilino)methylidene]-2-[(4-methylphenyl)iminomethyl]cyclohexa-2,4-dien-1-one
    • 4-tert-Butyl-6-[(4-methylanilino)methylidene]-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one
    • 820212-71-3
    • 4-(t-butyl)-2,6-di(4-methylphenyliminomethyl)phenol
    • DTXSID10839702
    • Inchi: 1S/C26H28N2O/c1-18-6-10-23(11-7-18)27-16-20-14-22(26(3,4)5)15-21(25(20)29)17-28-24-12-8-19(2)9-13-24/h6-17,29H,1-5H3/b27-16+,28-17+
    • InChI Key: VVMTTXDIXSACQQ-ODBZBXGJSA-N
    • SMILES: OC1C(/C=N/C2C=CC(C)=CC=2)=CC(=CC=1/C=N/C1C=CC(C)=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 384.220163521g/mol
  • Monoisotopic Mass: 384.220163521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 506
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.6
  • Topological Polar Surface Area: 45Ų
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